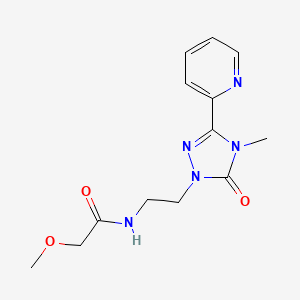
2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. Its structure incorporates a pyridine ring and various functional groups, suggesting potential applications in medicinal chemistry, particularly as antibacterial or antifungal agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₃ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1396681-12-1 |
The presence of the triazole ring is critical for its biological activity, as triazole derivatives are known for their efficacy against various pathogens due to their ability to inhibit fungal and bacterial growth.
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in the biosynthesis of nucleic acids and cell wall components in microorganisms. The triazole moiety acts by inhibiting the enzyme lanosterol demethylase, a crucial step in ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance:
- Antifungal Activity : Research indicates that compounds similar to this compound exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of triazole derivatives found that this compound demonstrated an IC50 value significantly lower than that of traditional antifungals like fluconazole. This suggests a promising alternative for treating resistant fungal infections.
Case Study 2: Antibacterial Screening
In a comparative study assessing various triazole compounds for antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited potent activity with MIC values indicating strong bactericidal effects.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis reveals that modifications in the functional groups attached to the core triazole structure significantly influence biological activity. The presence of electron-donating groups enhances antimicrobial potency by improving solubility and bioavailability.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-17-12(10-5-3-4-6-14-10)16-18(13(17)20)8-7-15-11(19)9-21-2/h3-6H,7-9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHNSHZMAAYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)COC)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













